![molecular formula C9H12N2O2 B1499782 (R)-2-Amino-2-(4-methoxyphenyl)acetamide CAS No. 67412-96-8](/img/structure/B1499782.png)
(R)-2-Amino-2-(4-methoxyphenyl)acetamide
Overview
Description
“®-2-Amino-2-(4-methoxyphenyl)acetamide” is a chemical compound. It is a member of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, biologically active aromatic sodium dithiocarbamates were synthesized by the reaction of amines (N-(4-methoxyphenyl)acetamide and N-phenylacetamide) with carbon disulfide in the presence of NaOH in ethanol at a temperature of 25°C .Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be analyzed using various spectroscopic techniques. For example, the structure of a similar compound, N-(4-methoxyphenyl)-2-chloroacetamide, was determined by IR, 1H-NMR, 13C-NMR and HR–MS spectroscopic data .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be diverse in nature. For instance, metal-involving (i.e., metal-mediated and metal-catalyzed) reactions of oximes have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be determined using various analytical techniques. For instance, a similar compound, C9H10ClNO2, was found to have a three-dimensional structure generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Scientific Research Applications
Pharmaceutical Drug Development
®-2-Amino-2-(4-methoxyphenyl)acetamide serves as a building block in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the development of compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antiviral and anti-inflammatory properties .
Anticancer Research
The indole moiety present in ®-2-Amino-2-(4-methoxyphenyl)acetamide is significant in cancer research. Indole derivatives are known to exhibit anticancer activities, and this compound can be used to synthesize new indole-based agents that may act as inhibitors for certain pathways involved in cancer cell proliferation .
Neuroprotective Agents
Research has indicated that indole derivatives can serve as neuroprotective agents. The compound could be used to synthesize new molecules that might protect nerve cells against damage, potentially leading to treatments for neurodegenerative diseases .
Anti-HIV Agents
Indole derivatives have shown promise as anti-HIV agents. By modifying the structure of ®-2-Amino-2-(4-methoxyphenyl)acetamide, researchers can create new compounds that may interfere with the life cycle of the HIV virus, offering a new avenue for anti-HIV drug development .
Antioxidant Applications
The compound’s ability to donate electrons can be harnessed in antioxidant applications. It could lead to the development of new antioxidants that protect cells from oxidative stress, which is implicated in various diseases .
Antimicrobial and Antitubercular Activities
®-2-Amino-2-(4-methoxyphenyl)acetamide derivatives can be synthesized to explore their antimicrobial and antitubercular activities. Such compounds could contribute to the creation of new antibiotics or treatments for tuberculosis .
Antidiabetic and Antimalarial Research
The compound’s derivatives may exhibit antidiabetic and antimalarial activities. This opens up research possibilities in creating new treatments for diabetes and malaria, two significant global health concerns .
Chemical Biology and Enzyme Inhibition
In chemical biology, ®-2-Amino-2-(4-methoxyphenyl)acetamide can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. This can lead to a better understanding of disease mechanisms and the development of targeted therapies .
Future Directions
The future directions for the research on “®-2-Amino-2-(4-methoxyphenyl)acetamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, the development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the study of their antiproliferative effects could be potential future directions .
properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADAWVLFGIAKY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669809 | |
Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
CAS RN |
67412-96-8 | |
Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.